molecular formula C15H12N2O3 B3903349 1-(1,3-benzodioxol-5-yl)-3-(2-pyridinylamino)-2-propen-1-one

1-(1,3-benzodioxol-5-yl)-3-(2-pyridinylamino)-2-propen-1-one

Cat. No. B3903349
M. Wt: 268.27 g/mol
InChI Key: VQNGVPLBHSGBKM-VURMDHGXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1,3-benzodioxol-5-yl)-3-(2-pyridinylamino)-2-propen-1-one, also known as PDP, is a chemical compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent. PDP has been found to exhibit various biochemical and physiological effects, making it a promising candidate for further research.

Mechanism of Action

The exact mechanism of action of 1-(1,3-benzodioxol-5-yl)-3-(2-pyridinylamino)-2-propen-1-one is not fully understood. However, studies have suggested that it may act by inhibiting the NF-κB pathway, which is involved in the regulation of inflammation and immune responses. 1-(1,3-benzodioxol-5-yl)-3-(2-pyridinylamino)-2-propen-1-one has also been found to inhibit the activity of certain enzymes, such as COX-2 and MMP-9, which are involved in the pathogenesis of various diseases.
Biochemical and Physiological Effects:
1-(1,3-benzodioxol-5-yl)-3-(2-pyridinylamino)-2-propen-1-one has been found to exhibit various biochemical and physiological effects. Studies have shown that it can inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and reduce the expression of adhesion molecules, which are involved in the recruitment of leukocytes to inflammatory sites. 1-(1,3-benzodioxol-5-yl)-3-(2-pyridinylamino)-2-propen-1-one has also been found to induce apoptosis in cancer cells and inhibit the replication of certain viruses.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(1,3-benzodioxol-5-yl)-3-(2-pyridinylamino)-2-propen-1-one in lab experiments is its potential as a therapeutic agent for various diseases. However, one limitation is the lack of understanding of its exact mechanism of action, which makes it difficult to optimize its therapeutic potential.

Future Directions

There are several future directions for research on 1-(1,3-benzodioxol-5-yl)-3-(2-pyridinylamino)-2-propen-1-one. One area of interest is the development of 1-(1,3-benzodioxol-5-yl)-3-(2-pyridinylamino)-2-propen-1-one-based therapeutics for the treatment of inflammatory diseases, such as rheumatoid arthritis and psoriasis. Another area of interest is the investigation of 1-(1,3-benzodioxol-5-yl)-3-(2-pyridinylamino)-2-propen-1-one as a potential anti-cancer agent, particularly for the treatment of breast and prostate cancer. Additionally, further studies are needed to elucidate the exact mechanism of action of 1-(1,3-benzodioxol-5-yl)-3-(2-pyridinylamino)-2-propen-1-one and optimize its therapeutic potential.

Scientific Research Applications

1-(1,3-benzodioxol-5-yl)-3-(2-pyridinylamino)-2-propen-1-one has been extensively studied for its potential as a therapeutic agent. In particular, it has been investigated for its anti-inflammatory, anti-cancer, and anti-viral properties. Studies have shown that 1-(1,3-benzodioxol-5-yl)-3-(2-pyridinylamino)-2-propen-1-one can inhibit the production of pro-inflammatory cytokines, which are involved in the pathogenesis of various inflammatory diseases. 1-(1,3-benzodioxol-5-yl)-3-(2-pyridinylamino)-2-propen-1-one has also been found to induce apoptosis in cancer cells and inhibit the replication of certain viruses.

properties

IUPAC Name

(Z)-1-(1,3-benzodioxol-5-yl)-3-(pyridin-2-ylamino)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O3/c18-12(6-8-17-15-3-1-2-7-16-15)11-4-5-13-14(9-11)20-10-19-13/h1-9H,10H2,(H,16,17)/b8-6-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQNGVPLBHSGBKM-VURMDHGXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)C=CNC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)/C=C\NC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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